molecular formula C12H14N2O5S2 B2516023 methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1904231-18-0

methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2516023
CAS No.: 1904231-18-0
M. Wt: 330.37
InChI Key: OJRKQQNWNGEHOJ-UHFFFAOYSA-N
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Description

Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, an isoxazole moiety, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole and sulfamoyl groups are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(N-(3-(isoxazol-4-yl)propyl)sulfamoyl)thiophene-2-carboxylate: shares similarities with other sulfamoyl-containing compounds and isoxazole derivatives.

    Isoxazole Derivatives: Compounds such as 3-(isoxazol-4-yl)propylamine and 3-(isoxazol-4-yl)propylsulfonamide.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylate and thiophene-2-sulfonamide.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted drug design and synthesis.

Properties

IUPAC Name

methyl 3-[3-(1,2-oxazol-4-yl)propylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S2/c1-18-12(15)11-10(4-6-20-11)21(16,17)14-5-2-3-9-7-13-19-8-9/h4,6-8,14H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRKQQNWNGEHOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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